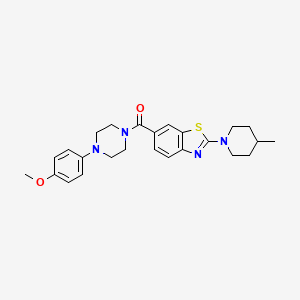

Anisole-piperazine-methanone-benzothiazole-p-methylpiperidine

Description

Propriétés

IUPAC Name |

[4-(4-methoxyphenyl)piperazin-1-yl]-[2-(4-methylpiperidin-1-yl)-1,3-benzothiazol-6-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2S/c1-18-9-11-29(12-10-18)25-26-22-8-3-19(17-23(22)32-25)24(30)28-15-13-27(14-16-28)20-4-6-21(31-2)7-5-20/h3-8,17-18H,9-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQCVRDHOXMOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’anisole-pipérazine-méthanone-benzothiazole-p-méthylpipéridine implique plusieurs étapes, notamment la formation de composés intermédiaires. Les étapes clés impliquent généralement :

Formation de l’intermédiaire anisole-pipérazine : Ceci implique la réaction de l’anisole avec la pipérazine dans des conditions contrôlées.

Formation de l’intermédiaire benzothiazole : Ceci implique la réaction du benzothiazole avec la p-méthylpipéridine.

Réaction de couplage : La dernière étape implique le couplage de l’intermédiaire anisole-pipérazine avec l’intermédiaire benzothiazole pour former le composé cible.

Méthodes de production industrielle : Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliquent probablement la mise à l’échelle des méthodes de synthèse en laboratoire avec des optimisations pour le rendement et la pureté .

Analyse Des Réactions Chimiques

Preparation of the Piperazine Component

The piperazine component, 4-(4-Methoxyphenyl)piperazine , is typically synthesized via nucleophilic aromatic substitution (SN Ar). This involves reacting piperazine with a halogenated aromatic precursor (e.g., 4-chlorophenol derivatives) under basic conditions (e.g., potassium carbonate in DMF) .

Mechanism :

-

SN Ar Reaction : The nucleophilic nitrogen in piperazine attacks the electrophilic aromatic ring, displacing the leaving group (e.g., chloride).

-

Conditions : Elevated temperatures (e.g., 313 K) and polar aprotic solvents (e.g., DMF) facilitate the reaction .

Preparation of the Benzo[d]thiazole Component

The benzo[d]thiazole component, 2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl , is synthesized through a series of steps:

-

Formation of the benzo[d]thiazole ring : This typically involves condensation reactions between amines and sulfur-containing precursors (e.g., thioamides).

-

Substitution with 4-methylpiperidine : The benzo[d]thiazole derivative undergoes nucleophilic substitution or coupling reactions to introduce the piperidine moiety .

Mechanism :

-

Nucleophilic Substitution : The piperidine attacks the electrophilic position (e.g., C-6) of the benzo[d]thiazole ring, facilitated by activating groups like halogens.

-

Conditions : Reagents such as sodium hydride or bases (e.g., EDC/DCC) may be used to activate intermediates.

Coupling of Components

The final step involves coupling the piperazine and benzo[d]thiazole components via amide bond formation . This is achieved using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) in solvents such as DMF.

Mechanism :

-

Amide Formation : The carbonyl group of the benzo[d]thiazole derivative reacts with the amine group of the piperazine component, releasing a urea byproduct.

-

Conditions : Controlled temperature (e.g., room temperature to 373 K) and aprotic solvents optimize yield and purity .

Reaction Conditions and Optimization

Functional Group Reactivity

The compound’s reactivity is influenced by its structural features:

-

Piperazine Ring : The nitrogen atoms enable nucleophilic attacks (e.g., in substitution reactions).

-

Methanone Group : The carbonyl group undergoes typical ketone reactions (e.g., reduction, condensation).

-

Methoxy and Methyl Groups : These substituents modulate electronic effects, influencing interactions with biological targets.

Related Compounds and Biological Implications

While the target compound itself is not explicitly studied in the provided sources, analogous structures highlight potential pharmacological activities:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Piperazine Derivatives | Piperazine core | Neurotransmitter modulation (e.g., serotonin/dopamine pathways) |

| Benzo[d]thiazole Analogs | Sulfur-containing heterocycle | Antimicrobial, anti-inflammatory |

Challenges and Considerations

-

Purity Control : Multi-step syntheses require rigorous TLC monitoring and purification (e.g., column chromatography).

-

Stereochemical Control : Reactions involving double bonds or chiral centers (e.g., Claisen-Schmidt condensation) demand precise conditions to avoid isomerization .

-

Scalability : Industrial-scale synthesis may require optimization of reagent ratios and solvent systems .

Structural Insights from Crystallography

A related compound, (E)-6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one , was studied via X-ray crystallography. Key findings include:

-

E-Geometry : The double bond adopts E-stereochemistry, with a bond length of ~1.33 Å .

-

Dihedral Angles : Non-coplanar arrangement between the naphthalene and benzylidene moieties (~49.9° dihedral angle) .

These insights may inform rational design of analogs with enhanced biological activity .

This synthesis strategy highlights the compound’s complexity and underscores the importance of optimized reaction conditions in achieving high yields and purity. Further studies on its pharmacological profile are warranted to explore its therapeutic potential.

Applications De Recherche Scientifique

Pharmacological Applications

-

Neuropharmacology

- The compound is anticipated to interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors, which are crucial for mood regulation and psychotropic effects. Radioligand binding assays can be utilized to quantify these interactions, providing insights into its potential antidepressant and anxiolytic properties .

-

Antimicrobial Activity

Table 1: Antimicrobial Activity of Related Compounds

Compound Name Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Antitumor Activity

Case Studies

- Synthesis and Biological Activity

- Comparative Analysis with Similar Compounds

Mécanisme D'action

Le mécanisme d’action de l’anisole-pipérazine-méthanone-benzothiazole-p-méthylpipéridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Bien que le mécanisme exact ne soit pas entièrement compris, on pense qu’il exerce ses effets en :

Se liant à des récepteurs spécifiques : Ceci peut moduler l’activité de ces récepteurs et influencer divers processus cellulaires.

Inhibant des enzymes spécifiques : Ceci peut affecter les voies métaboliques et entraîner des changements dans la fonction cellulaire.

Composés similaires :

Anisole-pipérazine-méthanone-benzothiazole : Structure similaire, mais sans la partie p-méthylpipéridine.

Pipérazine-méthanone-benzothiazole-p-méthylpipéridine : Structure similaire, mais sans la partie anisole.

Unicité : L’anisole-pipérazine-méthanone-benzothiazole-p-méthylpipéridine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Ceci en fait un composé précieux pour diverses applications de recherche .

Comparaison Avec Des Composés Similaires

Anisole-piperazine-methanone-benzothiazole: Similar structure but lacks the p-methylpiperidine moiety.

Piperazine-methanone-benzothiazole-p-methylpiperidine: Similar structure but lacks the anisole moiety.

Uniqueness: Anisole-piperazine-methanone-benzothiazole-p-methylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Activité Biologique

Introduction

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone is a synthetic organic molecule with notable pharmacological potential. Its structure includes a piperazine ring and a benzo[d]thiazole moiety, which are known to interact with various biological targets, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

Key Structural Features:

- Piperazine Ring : Known for modulating neurotransmitter systems.

- Benzo[d]thiazole Moiety : Associated with various biological activities including antimicrobial and anticancer properties.

- Methoxy and Methyl Substituents : Influence reactivity and biological interactions.

Pharmacological Profile

Research indicates that compounds similar to (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone exhibit diverse biological activities:

-

Neuropharmacological Effects :

- Antidepressant Activity : Compounds with piperazine structures are often linked to serotonin receptor modulation, which is crucial in treating depression.

- Anxiolytic Properties : Similar compounds have shown efficacy in reducing anxiety symptoms through interactions with GABAergic systems.

-

Antioxidant Properties :

- The aromatic systems present in the compound can stabilize free radicals, indicating potential antioxidant activity that may protect against oxidative stress in biological systems.

-

Receptor Interactions :

- Binding studies suggest that this compound may interact with serotonin receptors (5-HT) and dopamine receptors (D2), which are pivotal in neuropsychiatric disorders.

Comparative Biological Activities

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperazine Derivatives | Contains piperazine ring | Antidepressant effects |

| Benzo[d]thiazole Compounds | Contains benzo[d]thiazole moiety | Antimicrobial activity |

| Phenylpiperidine Analogs | Similar piperidine structure | Analgesic properties |

The dual-action potential of our compound arises from its unique combination of piperazine and benzo[d]thiazole components, potentially providing synergistic effects not observed in simpler analogs.

Study 1: Neuropharmacological Assessment

A study conducted on related piperazine derivatives demonstrated significant antidepressant effects through modulation of serotonin pathways. The assessment involved behavioral tests in rodent models, where compounds showed reduced immobility in the forced swim test, indicating antidepressant-like activity.

Study 2: Antioxidant Activity Evaluation

Research evaluating the antioxidant capacity of compounds similar to (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone revealed a substantial ability to scavenge free radicals. This was measured using DPPH radical scavenging assays, where higher concentrations of the compound exhibited increased radical inhibition percentages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.